

# Spectroscopic Profile of 3-Chlorocyclohexene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chlorocyclohexene

Cat. No.: B1361376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-chlorocyclohexene** (CAS No: 2441-97-6, Molecular Formula: C<sub>6</sub>H<sub>9</sub>Cl). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data has been compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Molecular Structure and Spectroscopic Overview

**3-Chlorocyclohexene** is a cyclic alkene with a chlorine atom at an allylic position. This structure gives rise to a unique spectroscopic fingerprint, which is detailed in the subsequent sections. The analysis of its NMR, IR, and MS spectra allows for the unambiguous confirmation of its chemical structure and purity.

## Spectroscopic Data

The following tables summarize the available and predicted quantitative spectroscopic data for **3-chlorocyclohexene**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific literature source for the complete <sup>1</sup>H NMR spectrum of **3-chlorocyclohexene** could not be definitively located within the scope of this search, the expected chemical shifts

and multiplicities can be predicted based on the analysis of similar structures. The following table presents these predicted values.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-Chlorocyclohexene**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-1, H-2 (vinylic)	5.5 - 6.0	m	-
H-3 (allylic, CH-Cl)	4.5 - 5.0	m	-
H-4, H-6 (allylic)	2.0 - 2.5	m	-
H-5 (aliphatic)	1.5 - 2.0	m	-

Note: These are estimated values based on typical chemical shifts for protons in similar chemical environments. Actual experimental values may vary.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the  $^1\text{H}$  NMR data, a definitive literature source for the  $^{13}\text{C}$  NMR spectrum of **3-chlorocyclohexene** was not found. The table below provides predicted chemical shifts based on the functional groups present in the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **3-Chlorocyclohexene**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-1, C-2 (vinylic)	120 - 140
C-3 (allylic, C-Cl)	50 - 65
C-4, C-6 (allylic)	25 - 40
C-5 (aliphatic)	20 - 35

Note: These are estimated values based on typical chemical shifts for carbons in similar chemical environments. Actual experimental values may vary.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-chlorocyclohexene** is expected to show characteristic absorption bands corresponding to its functional groups. While a fully assigned spectrum is not available, the key expected absorptions are listed below.

Table 3: Key Predicted IR Absorptions for **3-Chlorocyclohexene**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~3020-3050	C-H stretch	=C-H (vinylic)
~2830-2960	C-H stretch	-C-H (aliphatic)
~1640-1660	C=C stretch	Alkene
~650-800	C-Cl stretch	Alkyl Halide

Note: These are predicted absorption ranges based on characteristic group frequencies.

## Mass Spectrometry (MS)

Mass spectrometry data for **3-chlorocyclohexene** is available from the National Institute of Standards and Technology (NIST) database.<sup>[1]</sup> The key fragments and their relative intensities are crucial for confirming the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **3-Chlorocyclohexene**

m/z	Interpretation
116/118	Molecular ion peak ( $M^+$ ) with isotopic pattern for one chlorine atom
81	$[M - Cl]^+$
79	
80	
Source: NIST Mass Spectrometry Data Center <sup>[1]</sup>	

## Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not available in a single comprehensive source. However, general procedures for obtaining NMR, IR, and MS spectra are well-established.

**General Protocol for NMR Spectroscopy:** A sample of **3-chlorocyclohexene** would be dissolved in a deuterated solvent (e.g.,  $CDCl_3$ ) and placed in an NMR tube.  $^1H$  and  $^{13}C$  NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Data processing would involve Fourier transformation, phase correction, and baseline correction.

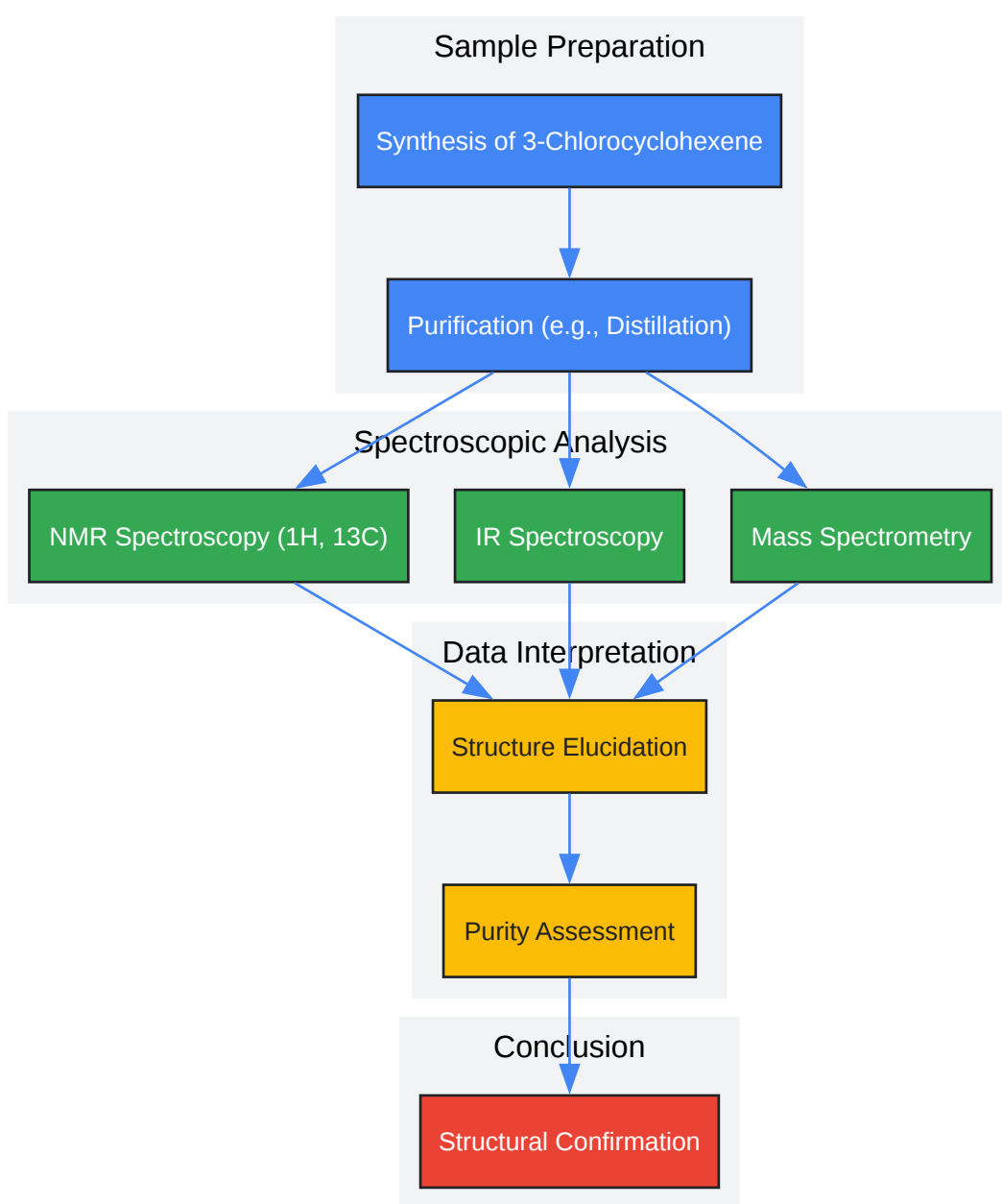
**General Protocol for IR Spectroscopy:** An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **3-chlorocyclohexene**, a thin film between two salt plates (e.g., NaCl or KBr) would be prepared. The spectrum would be recorded over the mid-IR range (typically  $4000-400\text{ cm}^{-1}$ ).

**General Protocol for Mass Spectrometry:** Mass spectra are typically obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and

separation. For GC-MS analysis, a dilute solution of **3-chlorocyclohexene** would be injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like **3-chlorocyclohexene**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for professionals working with **3-chlorocyclohexene**. While definitive NMR and IR spectra from a single, verified source remain elusive in publicly available databases, the provided data and predicted values offer a strong basis for the characterization of this compound. It is always recommended to acquire experimental data on a specific sample for definitive identification and quality control.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Chlorocyclohexene | C<sub>6</sub>H<sub>9</sub>Cl | CID 17120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chlorocyclohexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361376#3-chlorocyclohexene-spectroscopic-data-nmr-ir-mass-spec]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)